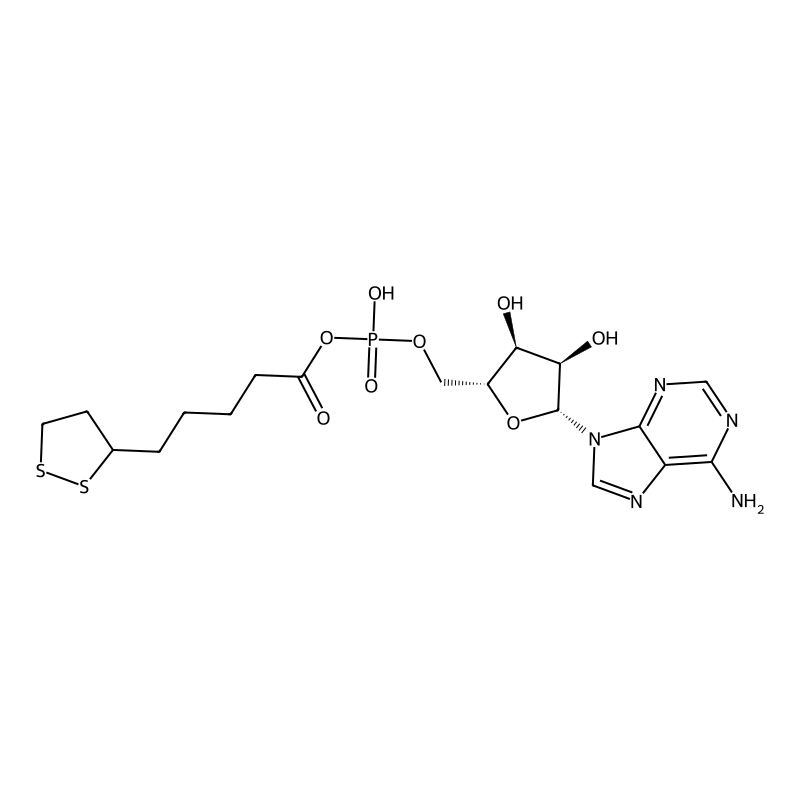

lipoyl-AMP

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Lipoyl-AMP belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Lipoyl-AMP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Lipoyl-AMP exists in all eukaryotes, ranging from yeast to humans. Lipoyl-AMP can be biosynthesized from lipoate; which is mediated by the enzyme lipoate-protein ligase a.

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate characterized by the attachment of a lipoyl group to one of its phosphate hydroxyl groups. It belongs to the class of organic compounds known as 5'-acylphosphoadenosines, which are derivatives of ribonucleosides featuring an adenosine moiety with an acylated phosphate group. The chemical formula for lipoyl-AMP is with a molecular weight of approximately 535.53 g/mol . This compound plays a crucial role in metabolic pathways, particularly in the metabolism of lipoic acid, and is synthesized through the action of lipoate-protein ligase enzymes .

- Formation of Lipoyl-AMP:This reaction is catalyzed by lipoate-protein ligase, which activates lipoic acid and attaches it to adenosine monophosphate .

- Transfer to Protein:In this process, lipoyl-AMP acts as a substrate for the transfer of the lipoyl group to specific lysine residues on target proteins, forming lipoylated proteins essential for various metabolic functions .

Lipoyl-AMP is integral to the metabolism of lipoic acid and plays a significant role in energy metabolism and enzyme function. It facilitates the lipoylation of several key enzymes involved in mitochondrial metabolism, including branched-chain alpha-keto acid dehydrogenase and alpha-ketoglutarate dehydrogenase. The lipoylation process is crucial for the proper functioning of these enzymes, influencing metabolic pathways such as the citric acid cycle and fatty acid synthesis .

The synthesis of lipoyl-AMP primarily involves enzymatic processes:

- Enzymatic Activation: Lipoate-protein ligase catalyzes the conversion of lipoic acid to lipoyl-AMP using ATP as a cofactor.

- Subsequent Transfer: Following its formation, lipoyl-AMP can be utilized by various lipoyltransferases that facilitate the transfer of the lipoyl group to target proteins .

Lipoyl-AMP has several applications in biological research and biotechnology:

- Metabolic Studies: It serves as a critical intermediate in studying lipoic acid metabolism and its effects on cellular respiration.

- Biochemical Assays: Researchers use lipoyl-AMP in assays to investigate enzyme activities related to lipoic acid-dependent processes.

- Potential Therapeutics: Understanding its role may lead to therapeutic applications targeting metabolic disorders associated with mitochondrial dysfunction .

Research has shown that lipoyl-AMP interacts specifically with various proteins involved in metabolic pathways. For instance, studies have demonstrated that certain lipoate-binding proteins can recognize and utilize lipoyl-AMP for protein modification. The interaction between lipoyl-AMP and enzymes like bovine lipoyltransferase highlights its functional importance in facilitating the attachment of lipoic acid to lysine residues on target proteins, which is essential for their activity .

Several compounds are structurally or functionally similar to lipoyl-AMP. Below is a comparison highlighting their uniqueness:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| Lipoic Acid | A dithiol compound involved in redox reactions | Acts as an antioxidant; precursor to lipoyl-AMP |

| Octanoyl-AMP | Similar acylated AMP derivative | Involved in fatty acid metabolism |

| Dihydrolipoyl-AMP | Reduced form of lipoyl-AMP | More reactive; involved in different enzymatic processes |

| Acetyl-CoA | Central metabolite in energy metabolism | Key substrate for biosynthesis pathways |

These compounds share similarities in their roles within metabolic pathways but differ significantly in their specific functions and reactivities. Lipoyl-AMP stands out due to its unique role as a substrate for protein modification via lipoylation, which is crucial for enzyme function within mitochondrial pathways .